ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
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Overview
Description
Ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a chemical compound with the molecular formula C20H23N3O3 It is a derivative of dibenzoazepine, a class of compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate typically involves the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core is synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Carbamate Group: The carbamate group is introduced via a reaction with ethyl chloroformate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the carbamoyl group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- Ethyl [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Uniqueness
Ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is unique due to its specific substitution pattern and the presence of both carbamate and methylcarbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
5957-43-7 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl N-[11-(methylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-19(24)21-15-11-10-14-9-8-13-6-4-5-7-16(13)22(17(14)12-15)18(23)20-2/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
YSFQGAAYXUZGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)NC)C=C1 |
Origin of Product |
United States |
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